Ethyl 2-Cyclohexanonebutyrate
Description
Ethyl 2-cyclohexanonebutyrate is an ester derivative combining a cyclohexanone moiety with a butyrate ethyl ester structure. The cyclohexanone group imparts rigidity and lipophilicity, while the ethyl ester enhances volatility and solubility in organic solvents. This article compares its inferred properties and synthesis pathways with structurally analogous esters, leveraging data from related compounds.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 4-(2-oxocyclohexyl)butanoate |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h10H,2-9H2,1H3 |
InChI Key |
DONLABSITAABEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1CCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Cyclohexanonebutyrate can be synthesized through the esterification of cyclohexanone with ethyl chloroformate in the presence of a base. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of cyclohexanebutanoic acid, 2-oxo-, ethyl ester often involves the use of large-scale esterification reactors where cyclohexanone and ethyl chloroformate are reacted under controlled temperatures and pressures to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Cyclohexanonebutyrate undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Carried out using strong reducing agents like LiAlH4 in anhydrous conditions.
Substitution: Involves nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Cyclohexanebutanoic acid and ethanol.
Reduction: Cyclohexanebutanoic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-Cyclohexanonebutyrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexanebutanoic acid, 2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its corresponding carboxylic acid and alcohol, which can then interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Data: Direct studies on this compound are absent in the provided evidence.
- Synthetic Challenges: Cyclohexanone’s steric bulk may complicate esterification, requiring optimized catalysts or conditions.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
